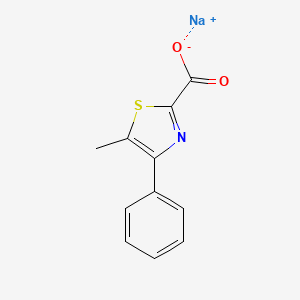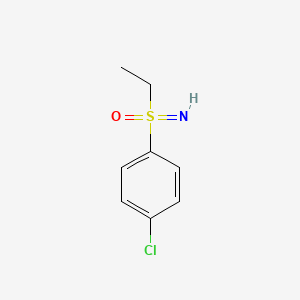
(4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone is a chemical compound with the molecular formula C9H12ClNOS It is characterized by the presence of a chlorophenyl group, an ethyl group, and an imino-lambda6-sulfanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzenesulfonyl chloride and ethylamine.
Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C.
Procedure: The 4-chlorobenzenesulfonyl chloride is added dropwise to a solution of ethylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Isolation: The product is isolated by filtration, washed with cold solvent, and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorophenyl)(methyl)imino-lambda6-sulfanone
- (4-Chlorophenyl)(propyl)imino-lambda6-sulfanone
- (4-Chlorophenyl)(butyl)imino-lambda6-sulfanone
Uniqueness
(4-Chlorophenyl)(ethyl)imino-lambda6-sulfanone is unique due to its specific ethyl group, which can influence its reactivity and biological activity compared to similar compounds with different alkyl groups. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C8H10ClNOS |
|---|---|
Poids moléculaire |
203.69 g/mol |
Nom IUPAC |
(4-chlorophenyl)-ethyl-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10ClNOS/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 |
Clé InChI |
NDAXDFFYZPAKON-UHFFFAOYSA-N |
SMILES canonique |
CCS(=N)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
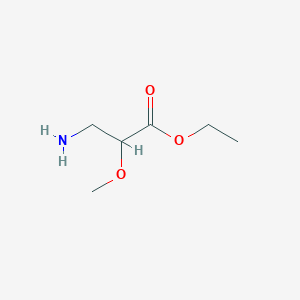
![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)
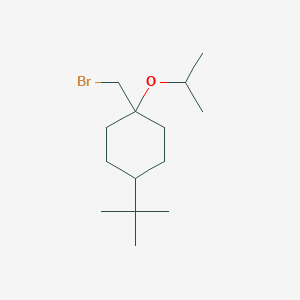
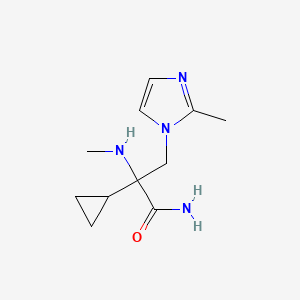
![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
![4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B15326699.png)
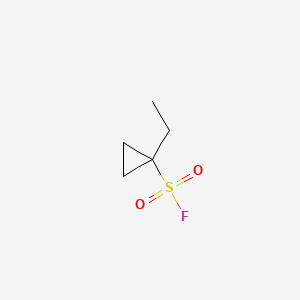
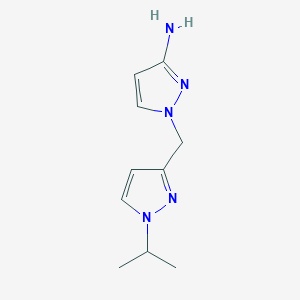
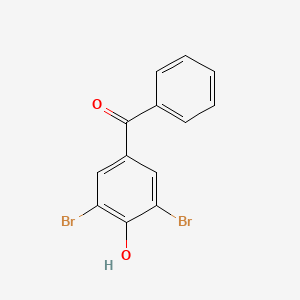
![4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15326730.png)
